Pyridin-2-yl-(4-pyridin-2-yl-thiazol-2-yl)-amine is a heterocyclic organic compound containing pyridine and thiazole rings. While its natural source is not explicitly documented in the provided literature, its chemical structure suggests potential for synthesis through organic reactions. Its role in scientific research focuses primarily on its potential as an anti-cancer inhibitor of atypical protein kinase C (aPKCs). []
Mechanism of Action
Studies suggest that Pyridin-2-yl-(4-pyridin-2-yl-thiazol-2-yl)-amine (also named as ICA-1S in the provided article) may act as an anti-cancer inhibitor by targeting atypical protein kinase C (aPKCs), specifically PKC-ι and PKC-ζ. [] Its mechanism of action involves binding to the catalytic domain of these aPKCs, potentially interfering with their function. [] This interaction has been investigated using multi-dimensional NMR experiments and isothermal calorimetry. []
Applications
The primary scientific application of Pyridin-2-yl-(4-pyridin-2-yl-thiazol-2-yl)-amine, based on the provided literature, is its potential as an anti-cancer agent. [] It has shown promising results in inhibiting the proliferation and survival of cancer cells, specifically those associated with aPKC overexpression. [] Studies have been conducted to understand its binding interactions with aPKCs at an atomic level, which could be beneficial for the development of targeted cancer therapies. []
Related Compounds
Icariside II
Compound Description: Icariside II is a major metabolite of Icariin produced by the hydrolysis of its glucose moiety. This biotransformation is primarily facilitated by human intestinal bacteria, specifically strains like Streptococcus sp. MRG-ICA-B and Enterococcus sp. MRG-ICA-E. []
Relevance: Icariside II is a direct metabolite of ICA, formed by the removal of a sugar group from the ICA molecule. This conversion occurs rapidly in the human intestine, suggesting that Icariside II might be a key player in ICA's pharmacological effects. []
Icaritin
Compound Description: Icaritin is another important metabolite of Icariin. It is generated through further metabolization of Icariside II by specific bacterial strains, like Blautia sp. MRG-PMF-1, residing in the human intestine. []
Relevance: Icaritin is a downstream metabolite of ICA, produced via the Icariside II pathway. The presence of this metabolite further emphasizes the importance of considering ICA's metabolic profile when studying its effects. []
Desmethylicaritin
Compound Description: Desmethylicaritin is the final metabolite in the Icariin metabolic pathway, formed through the demethylation of Icaritin by the bacterial strain Blautia sp. MRG-PMF-1. []
Relevance: Similar to Icaritin, Desmethylicaritin represents a significant metabolite of ICA. The presence of these metabolites in the metabolic pathway suggests that understanding their individual activities is crucial to fully elucidating ICA's mechanism of action. []
Compound Description: 8-pCPT-cGMP is a potent and specific stimulator of cGMP-dependent protein kinase (cGMP-PK). Studies in rabbit ventricular myocytes have demonstrated its ability to increase basal L-type calcium current (ICa). []
Relevance: While structurally unrelated to ICA, 8-pCPT-cGMP is relevant due to its use in the same study investigating the effects of cGMP-PK on ICa. This shared research interest highlights potential connections between ICA's mechanisms of action and cellular signaling pathways involving cGMP-PK. []
8-Br-cGMP
Compound Description: 8-Br-cGMP is another specific activator of cGMP-PK. Research indicates that it is necessary, along with intracellular ATP, for cGMP-PK to exert its stimulatory effect on basal ICa in rabbit ventricular myocytes. []
Relevance: 8-Br-cGMP's role in facilitating cGMP-PK activity, and its investigation in a study also examining ICa modulation, suggests a potential overlap in the signaling pathways affected by both 8-Br-cGMP and ICA. []
Compound Description: Rp-pCPT-cGMP is a phosphodiesterase-resistant inhibitor of cGMP-PK. It effectively blocks the stimulation of basal ICa induced by cGMP-PK in rabbit ventricular myocytes. []
Relevance: Rp-pCPT-cGMP's inhibitory effect on cGMP-PK, in contrast to the stimulatory effects observed with ICA, allows researchers to dissect the specific roles of this kinase in cellular processes and potentially differentiate it from ICA's mechanism of action. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
JBSNF-000088 is an inhibitor of nicotinamide N-methyltransferase (NNMT; IC50s = 1.8, 2.8, and 5 µM for human, monkey, and mouse NNMT, respectively). It inhibits NNMT and reduces 1-methyl-nicotinamide (MNA) levels in U2OS and 3T3L1 cells (IC50s = 1.6 and 6.3 µM, respectively). JBSNF-000088 (50 mg/kg) reduces visceral white adipose tissue (WAT) MNA levels, body weight, fed blood glucose levels, and plasma and liver triglyceride levels, and improves oral glucose tolerance in a mouse model of diet-induced obesity (DIO). It also improves glucose tolerance, without affecting body weight, in the ob/ob and db/db mouse models of insulin resistance and diabetes, respectively. JBSNF-000088 is an inhibitor of Nicotinamide N-methyltransferase (NNMT) for the treatment of metabolic disorders.
1,1',3,3'-tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide is a cyanine dye and an organic iodide salt. It has a role as a fluorochrome. It contains a 1,1',3,3'-tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine.
JC-171 is an NLRP3 inflammasome inhibitor with biological activity in vivo, for potential treatment of multiple sclerosis. JC-171 treatment was shown to delay the progression and reduce the severity of experimental autoimmune encephalomyelitis (EAE), and a mouse model of MS, in both prophylactic and therapeutic settings.